molecular formula C13H9N3O3S B273774 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

Cat. No. B273774
M. Wt: 287.3 g/mol
InChI Key: XQZTVKOKJKXPFB-UHFFFAOYSA-N
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Description

2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as TOQC, is a synthetic compound that has shown promising results in various scientific research studies. TOQC belongs to the class of quinoline carboxamides and has a molecular formula of C13H8N4O3S.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is still not fully understood. However, studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It also has potent anti-cancer properties, making it a useful tool for cancer research. However, there are also some limitations to using 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are a number of future directions for research on 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide. One area of research is to investigate the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in combination with other anti-cancer drugs. Another area of research is to explore the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide and its potential applications in scientific research.

Synthesis Methods

2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-oxo-1,3-thiazole-5-carboxylic acid ethyl ester. The ester is then reacted with 8-hydroxyquinoline-3-carboxylic acid to form the final product, 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide.

Scientific Research Applications

2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is in the field of cancer research. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has potent anti-cancer properties and can induce apoptosis in cancer cells.

properties

Product Name

2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

Molecular Formula

C13H9N3O3S

Molecular Weight

287.3 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H9N3O3S/c17-10-7-3-1-2-4-8(7)15-11(18)9(10)12(19)16-13-14-5-6-20-13/h1-6H,(H,14,16,19)(H2,15,17,18)

InChI Key

XQZTVKOKJKXPFB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CS3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3

Origin of Product

United States

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